molecular formula C9H10ClNO2 B1488470 5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde CAS No. 1289100-13-5

5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde

Cat. No. B1488470
CAS RN: 1289100-13-5
M. Wt: 199.63 g/mol
InChI Key: SZMLAVICIIFRQI-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde (5-Cl-2-IPPC) is an important organic compound that has been used in various scientific research applications. It is an aldehyde, a type of organic compound with a carbonyl group, which is a functional group that contains a carbon atom double-bonded to an oxygen atom. 5-Cl-2-IPPC has been studied for its potential as a reagent for organic synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

Environmental Chemistry

Researchers can explore the environmental fate of 5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde due to its potential use in various industries. Studies can be conducted to understand its breakdown products and their impact on the environment.

Each of these fields leverages the unique chemical structure of 5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde to explore new frontiers in scientific research and application. The compound’s versatility is evident in its wide range of uses across different domains of chemistry .

properties

IUPAC Name

5-chloro-2-propan-2-yloxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLAVICIIFRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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